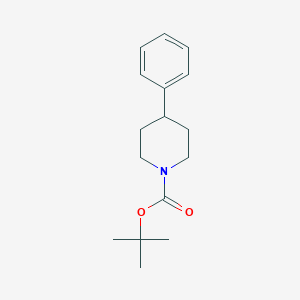

Tert-butyl 4-phenylpiperidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-phenylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2/c1-16(2,3)19-15(18)17-11-9-14(10-12-17)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPJWVSRNJVENGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50434255 | |

| Record name | Tert-butyl 4-phenylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123387-49-5 | |

| Record name | Tert-butyl 4-phenylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 4-Phenylpiperidine-1-carboxylate and its Derivatives

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Despite a comprehensive search, a specific CAS number for the unsubstituted tert-butyl 4-phenylpiperidine-1-carboxylate could not be definitively identified, suggesting it may not be a commonly cataloged chemical. This guide will therefore focus on the core chemical scaffold of N-Boc-4-phenylpiperidine, providing data and methodologies for closely related, commercially available derivatives. The information presented is representative of this class of compounds and serves as a technical resource for researchers working with similar structures.

Introduction

The 4-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The incorporation of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen provides a versatile intermediate, this compound, for the synthesis of a wide range of pharmaceutical agents and research tools. The Boc group offers stability under various reaction conditions and can be readily removed under acidic conditions, allowing for further functionalization of the piperidine nitrogen.

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of N-Boc-4-phenylpiperidine derivatives. It is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Physicochemical Properties of Representative N-Boc-4-Phenylpiperidine Derivatives

The following table summarizes the key physicochemical properties of several commercially available N-Boc-4-phenylpiperidine derivatives. These compounds are structurally similar to the parent compound and provide insight into the general characteristics of this chemical class.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Reference |

| tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | 170011-57-1 | C₁₆H₂₄N₂O₂ | 276.38 | Not specified | [1] |

| tert-Butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate | 172734-33-7 | C₁₆H₂₃NO₃ | 277.36 | Solid | [2] |

| tert-Butyl 4-cyano-4-phenylpiperidine-1-carboxylate | 158144-79-7 | C₁₇H₂₂N₂O₂ | 286.37 | Crystalline solid | [3] |

| tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate | 864359-18-2 | C₁₇H₂₅NO₃ | 291.39 | Chunks | |

| tert-Butyl 4-amino-4-phenylpiperidine-1-carboxylate | 1211581-86-0 | C₁₆H₂₄N₂O₂ | 276.38 | Not specified | [4] |

Synthesis and Reactions

The synthesis of this compound derivatives can be achieved through various synthetic routes. A common and versatile method is the Suzuki-Miyaura cross-coupling reaction.

General Synthesis via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction provides an efficient method for the formation of the C-C bond between the piperidine and phenyl rings. The general scheme involves the reaction of a boron-containing piperidine derivative with a phenyl halide or vice versa, catalyzed by a palladium complex.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative experimental protocol for the synthesis of a tert-butyl 4-arylpiperidine-1-carboxylate derivative.

Materials:

-

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate

-

Aryl halide (e.g., bromobenzene)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., aqueous sodium carbonate solution)

-

Solvent (e.g., toluene)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexanes

-

Deionized water

-

Argon or Nitrogen gas

Procedure:

-

To a round-bottom flask, add tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.0 eq), the aryl halide (1.1 eq), and the palladium catalyst (0.05 eq).

-

Flush the flask with an inert gas (argon or nitrogen).

-

Add the solvent (e.g., toluene) and the aqueous base solution (e.g., 2M sodium carbonate).

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for the required time (monitored by TLC or LC-MS).

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Deprotection of the Boc Group

The Boc protecting group can be efficiently removed under acidic conditions to yield the free piperidine, which can then be used in subsequent synthetic steps.

Experimental Protocol: Boc Deprotection

The following is a general procedure for the removal of the Boc protecting group.

Materials:

-

This compound derivative

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Ethyl acetate

Procedure:

-

Dissolve the Boc-protected piperidine derivative in dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add trifluoroacetic acid (typically 5-10 equivalents) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in ethyl acetate and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the filtrate to obtain the deprotected piperidine derivative. Further purification may be performed if necessary.

Applications in Drug Discovery and Development

The 4-phenylpiperidine scaffold is a key component in a variety of therapeutic agents, particularly those targeting the central nervous system (CNS). The ability to modify the phenyl ring and the piperidine nitrogen allows for the fine-tuning of pharmacological properties.

Key Therapeutic Areas:

-

Opioid Receptor Modulators: The 4-phenylpiperidine core is found in many potent opioid analgesics.

-

Dopamine Receptor Ligands: Derivatives of 4-phenylpiperidine have been developed as ligands for dopamine receptors, with applications in the treatment of neuropsychiatric disorders.[5]

-

Serotonin Receptor Ligands: This scaffold is also utilized in the design of agents targeting serotonin receptors, which are implicated in mood disorders and other CNS conditions.

-

Enzyme Inhibitors: The versatile structure of 4-phenylpiperidines has been exploited in the development of inhibitors for various enzymes.

The use of this compound and its analogs as building blocks significantly streamlines the synthesis of these complex drug molecules.

Signaling Pathways

The biological activity of many 4-phenylpiperidine derivatives is mediated through their interaction with G-protein coupled receptors (GPCRs), such as opioid and dopamine receptors. The following diagram illustrates a simplified, generalized signaling pathway that can be modulated by such compounds.

References

- 1. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2 | CID 21940085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 172734-33-7|tert-Butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 3. Tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate | C17H22N2O2 | CID 10708369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. parchem.com [parchem.com]

- 5. researchgate.net [researchgate.net]

A Technical Guide to tert-Butyl 4-Phenylpiperidine-1-carboxylate and its Role in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The IUPAC name for the compound is tert-butyl 4-phenylpiperidine-1-carboxylate . This molecule and its derivatives are pivotal intermediates in the synthesis of a wide array of pharmacologically active compounds. The 4-phenylpiperidine scaffold is a core structural motif in numerous opioid analgesics, including fentanyl and its analogues. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled, regioselective reactions, making it an invaluable tool in medicinal chemistry and drug development. This guide provides an in-depth overview of its synthesis, physicochemical properties, and its significant role as a precursor in the development of therapeutic agents.

Physicochemical and Analytical Data

The following tables summarize key quantitative data for this compound and its important derivatives, which are frequently encountered in synthetic chemistry and drug discovery.

Table 1: Physicochemical Properties

| Compound Name | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

| 1-Boc-4-phenylpiperidine | This compound | C₁₆H₂₃NO₂ | 261.36 | 98977-46-3 |

| 1-Boc-4-anilinopiperidine | tert-butyl 4-(phenylamino)piperidine-1-carboxylate | C₁₆H₂₄N₂O₂ | 276.38 | 125541-22-2 |

| 1-Boc-4-cyano-4-phenylpiperidine | tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate | C₁₇H₂₂N₂O₂ | 286.37 | 158144-79-7[1] |

| 1-Boc-3-hydroxy-4-phenylpiperidine | tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate | C₁₆H₂₃NO₃ | 277.36 | 1000931-04-3[2] |

| 1-Boc-4-hydroxy-4-phenylpiperidine | tert-butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate | C₁₆H₂₃NO₃ | 277.36 | 172734-33-7 |

Table 2: Analytical Data

| Compound Name | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Mass Spec (m/z) |

| 1-Boc-4-phenylpiperidine | 7.32-7.18 (m, 5H), 4.25 (br s, 2H), 2.80 (t, J=12.5 Hz, 2H), 2.60-2.50 (m, 1H), 1.85-1.75 (m, 2H), 1.65-1.55 (m, 2H), 1.48 (s, 9H) | 154.8, 145.8, 128.5, 126.7, 126.3, 79.5, 44.2, 43.1, 33.1, 28.5 | 262.18 [M+H]⁺ |

| 1-Boc-4-anilinopiperidine | 7.21 (t, J=7.9 Hz, 2H), 6.75 (t, J=7.3 Hz, 1H), 6.65 (d, J=7.8 Hz, 2H), 4.05 (br d, J=13.0 Hz, 2H), 3.75 (br s, 1H), 3.50-3.40 (m, 1H), 2.95 (t, J=12.2 Hz, 2H), 2.05 (d, J=12.5 Hz, 2H), 1.47 (s, 9H), 1.40-1.30 (m, 2H) | 154.9, 147.1, 129.3, 117.3, 113.5, 79.4, 50.8, 43.2, 32.8, 28.5 | 277.20 [M+H]⁺ |

| 1-Boc-4-cyano-4-phenylpiperidine | 7.55-7.35 (m, 5H), 3.80 (br d, J=13.5 Hz, 2H), 3.35 (br t, J=11.5 Hz, 2H), 2.15-2.05 (m, 4H), 1.49 (s, 9H) | 154.3, 137.9, 129.2, 128.5, 125.8, 121.7, 80.4, 43.1, 40.5, 35.1, 28.4 | 287.18 [M+H]⁺ |

Experimental Protocols

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. Below are detailed methodologies for key transformations.

Synthesis of this compound via Suzuki Coupling

This protocol describes a plausible synthesis of the title compound using a Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.

Materials:

-

tert-Butyl 4-iodopiperidine-1-carboxylate

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

Procedure:

-

To an oven-dried round-bottom flask, add tert-butyl 4-iodopiperidine-1-carboxylate (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

-

Add a 3:1 mixture of toluene and ethanol, followed by water (10% of the total solvent volume).

-

Heat the reaction mixture to 80-90 °C and stir vigorously under the inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a white solid.

Synthesis of tert-Butyl 4-(phenylamino)piperidine-1-carboxylate (1-Boc-4-AP)

This compound is a crucial intermediate in the synthesis of fentanyl. The following protocol utilizes a reductive amination reaction.

Materials:

-

tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)

-

Aniline

-

Sodium triacetoxyborohydride (STAB)

-

Acetic acid

-

Dichloromethane (DCM)

-

2M Sodium hydroxide (NaOH) solution

Procedure:

-

Dissolve N-Boc-4-piperidone (1.0 eq), aniline (1.1 eq), and acetic acid (1.0 eq) in dichloromethane in a round-bottom flask.

-

Cool the mixture in an ice bath.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Dilute the mixture with a 2M aqueous NaOH solution and stir for 1 hour.

-

Transfer the mixture to a separatory funnel, and separate the organic layer.

-

Extract the aqueous layer twice with dichloromethane.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain tert-butyl 4-(phenylamino)piperidine-1-carboxylate. The product can be further purified by column chromatography if necessary.

Applications in Drug Development & Associated Pathways

The 4-phenylpiperidine core is a privileged scaffold in medicinal chemistry, particularly for targeting the central nervous system. Its most notable application is in the development of potent opioid analgesics.

Fentanyl Synthesis Workflow

The synthesis of fentanyl, a potent µ-opioid receptor agonist, heavily relies on intermediates derived from this compound. The Boc-protected 4-anilinopiperidine is a key precursor. The following diagram illustrates a common synthetic workflow.

Caption: Synthetic workflow for Fentanyl from 4-piperidone.

Opioid Receptor Signaling Pathway

Compounds derived from the this compound scaffold, such as fentanyl, primarily exert their effects by acting as agonists at the µ-opioid receptor, a G-protein coupled receptor (GPCR). The activation of this receptor initiates a signaling cascade that ultimately leads to analgesia.

Caption: Simplified µ-opioid receptor signaling pathway.

Conclusion

This compound is a cornerstone building block in modern medicinal chemistry. Its structural features and the versatility of the Boc-protecting group provide a robust platform for the synthesis of complex molecules, most notably potent analgesics like fentanyl. A thorough understanding of its synthesis, properties, and the biological pathways of its derivatives is essential for researchers and scientists in the field of drug discovery and development. The protocols and data presented in this guide offer a comprehensive resource for the synthesis and application of this important chemical entity.

References

Technical Dossier: tert-Butyl 4-phenylpiperidine-1-carboxylate

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of tert-butyl 4-phenylpiperidine-1-carboxylate, a key building block in medicinal chemistry and drug development. It details the compound's core physicochemical properties, outlines a standard protocol for its characterization, and illustrates a typical experimental workflow.

Core Compound Data

This compound is a piperidine derivative featuring a phenyl group at the 4-position and a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen. The Boc group enhances the compound's stability and facilitates its use in multi-step organic syntheses by allowing for selective deprotection under mild acidic conditions. This structure makes it a valuable intermediate in the synthesis of a wide range of more complex molecules, including active pharmaceutical ingredients (APIs). A notable application is its use as a precursor in the synthesis of fentanyl and its analogs.[1][2]

The fundamental physicochemical properties of a closely related analogue, tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate, are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₂N₂O₂ | PubChem[3] |

| Molecular Weight | 286.37 g/mol | PubChem[3] |

| Exact Mass | 286.168127949 Da | PubChem[3] |

| CAS Number | 158144-79-7 | PubChem[3] |

| IUPAC Name | tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate | PubChem[3] |

Experimental Protocol: Molecular Weight and Purity Verification

To confirm the identity and purity of this compound and its analogues, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a standard and effective analytical method.

Objective: To verify the molecular weight and assess the purity of a synthesized batch of the target compound.

Materials & Instrumentation:

-

Sample of synthesized this compound analogue.

-

HPLC-grade acetonitrile, water, and formic acid.

-

Agilent 1260 Infinity HPLC system (or equivalent) with a C18 column (e.g., Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 micron).

-

Agilent 6230B Time-of-Flight (TOF) Mass Spectrometer (or equivalent) with a dual AJS ESI source.

Methodology:

-

Sample Preparation: Dissolve a small amount (approx. 1 mg) of the compound in 1 mL of acetonitrile or a suitable solvent to create a stock solution. Further dilute as necessary to fall within the linear range of the detector.

-

Chromatographic Separation (HPLC):

-

Mobile Phase A: 0.1% formic acid and 1mM ammonium formate in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Program: A typical gradient would start at 5% B, increase to 70-100% B over several minutes, hold, and then return to initial conditions for column re-equilibration.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 1 µL.

-

Column Temperature: Ambient or controlled at 25°C.

-

-

Mass Spectrometric Detection (MS):

-

Ionization Mode: Positive ion scan mode using Electrospray Ionization (ESI).

-

Scan Range: m/z 80 to 1000 amu.

-

Source Parameters: Set drying gas (N₂) temperature to 325°C, drying gas flow to 6 L/min, and nebulizer pressure to 25 psig.

-

Ion Optics: Set fragmentor voltage to 175 V to allow for molecular ion detection with minimal in-source fragmentation.

-

-

Data Analysis:

-

Analyze the HPLC chromatogram to assess the purity of the compound by integrating the peak area of the main component relative to any impurities.

-

Examine the mass spectrum corresponding to the main chromatographic peak. Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺). For tert-butyl 4-anilino-piperidine-1-carboxylate (C₁₆H₂₄N₂O₂), the expected [M+H]⁺ ion would be approximately m/z 277.19.[2] Compare the observed mass to the theoretical exact mass to confirm the compound's identity.

-

Visualization of Workflows

The following diagrams illustrate key processes relevant to the synthesis and analysis of piperidine-based compounds.

Caption: Synthetic workflow for a this compound analogue.

Caption: Analytical workflow for molecular weight verification via LC-MS.

References

- 1. An unusual detection of tert-butyl-4-anilinopiperidine-1-carboxylate in seizures of falsified 'Xanax' tablets and in items in a suspected heroin seizure submitted by Irish law enforcement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cfsre.org [cfsre.org]

- 3. Tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate | C17H22N2O2 | CID 10708369 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of tert-Butyl 4-phenylpiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of tert-butyl 4-phenylpiperidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of experimental data for the unsubstituted parent compound, this guide also includes data for closely related and commonly encountered derivatives. This information is crucial for researchers in drug discovery and development for optimizing reaction conditions, designing formulation strategies, and predicting pharmacokinetic profiles.

Core Physicochemical Properties

The physical properties of this compound and its derivatives are summarized below. It is important to note that the properties of the parent compound are not well-documented in publicly available literature. Therefore, data for key substituted analogs are provided for comparative purposes.

| Property | tert-Butyl 4-cyano-4-phenylpiperidine-1-carboxylate | tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | tert-Butyl 4-hydroxypiperidine-1-carboxylate |

| CAS Number | 158144-79-7[1] | 170011-57-1[2] | 109384-19-2[3] |

| Molecular Formula | C₁₇H₂₂N₂O₂[1] | C₁₆H₂₄N₂O₂[2] | C₁₀H₁₉NO₃[3] |

| Molecular Weight | 286.37 g/mol [1] | 276.37 g/mol [2] | 201.26 g/mol [3] |

| Appearance | White crystalline solid | Not specified | Not specified |

| Melting Point | Not specified | Not specified | Not specified |

| Boiling Point | Not specified | Not specified | Not specified |

| Solubility | Good solubility | Not specified | Not specified |

| Storage Condition | 2-8°C | Not specified | Not specified |

Experimental Protocols

Detailed experimental protocols for determining key physicochemical properties are essential for ensuring data accuracy and reproducibility. The following are generalized procedures that can be adapted for this compound and its derivatives.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high-purity compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube to a height of 2-3 mm. The tube can be tapped gently to ensure tight packing.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting) are recorded. This range is the melting point of the compound.

Solubility Determination

Understanding a compound's solubility in various solvents is crucial for its application in synthesis, purification, and formulation. The shake-flask method is a standard protocol for determining equilibrium solubility.

Materials:

-

The compound of interest

-

A selection of solvents (e.g., water, ethanol, methanol, dichloromethane, acetone, hexane)

-

Small, sealable glass vials

-

Orbital shaker or vortex mixer

-

Analytical balance

-

Filtration device (e.g., syringe filter)

-

Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

-

Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of the solvent in a vial. The vial is then sealed to prevent solvent evaporation.

-

Equilibration: The vials are agitated in a constant temperature shaker for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, the vials are left to stand, allowing any undissolved solid to settle.

-

Sample Collection and Filtration: A clear aliquot of the supernatant is carefully withdrawn and filtered to remove any remaining solid particles.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable and validated analytical method, such as HPLC-UV. The solubility is then expressed in units like mg/mL or mol/L.

Diagrams

Experimental Workflow for Melting Point Determination

Caption: Workflow for the determination of a compound's melting point.

Logical Relationship in Solubility Enhancement

Caption: Factors influencing the solubility of the target compound.

References

- 1. Tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate | C17H22N2O2 | CID 10708369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2 | CID 21940085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tert-butyl 4-hydroxypiperidine-1-carboxylate | C10H19NO3 | CID 643502 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to tert-Butyl 4-Phenylpiperidine-1-carboxylate and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of the pivotal synthetic intermediate, tert-butyl 4-phenylpiperidine-1-carboxylate, and its closely related analogs. This class of compounds serves as a critical building block in the development of a wide range of pharmacologically active molecules.

Core Structure and Chemical Identity

At its core, this compound features a piperidine ring substituted with a phenyl group at the 4-position. The nitrogen atom of the piperidine ring is protected by a tert-butyloxycarbonyl (Boc) group. This Boc protecting group is instrumental in synthetic chemistry, as it is stable under many reaction conditions but can be readily removed under mild acidic conditions.

The fundamental structure of this compound is the foundation for a diverse array of derivatives where the phenyl ring or the piperidine ring is further functionalized. These variations allow for the fine-tuning of chemical properties and biological activity in drug discovery programs.

A logical representation of the core structure and its potential for derivatization is presented below.

Caption: Core structure and its key components.

Physicochemical Properties of Key Derivatives

The following table summarizes the key physicochemical properties of this compound and some of its common derivatives. These derivatives are frequently used as intermediates in medicinal chemistry.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| tert-Butyl 4-cyano-4-phenylpiperidine-1-carboxylate | 158144-79-7 | C₁₇H₂₂N₂O₂ | 286.37 |

| tert-Butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate | 172734-33-7 | C₁₆H₂₃NO₃ | 277.36 |

| tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | 170011-57-1 | C₁₆H₂₄N₂O₂ | 276.37 |

| tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate | 1198286-87-1 | C₁₇H₂₆N₂O₂ | 290.40 |

| tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate | 864359-18-2 | C₁₇H₂₅NO₃ | 291.39 |

| tert-Butyl 4-(phenylamino)piperidine-1-carboxylate (1-Boc-4-AP) | 125541-22-2 | C₁₆H₂₄N₂O₂ | 276.38 |

Synthesis and Experimental Protocols

The synthesis of this compound and its analogs generally involves the protection of the piperidine nitrogen with a Boc group, followed by the introduction of the phenyl or substituted phenyl moiety.

General Synthesis Workflow

A generalized synthetic workflow for producing these key intermediates is outlined below.

Caption: Generalized synthetic pathway.

Example Experimental Protocol: Synthesis of tert-Butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate

This protocol is a representative example of the synthesis of a hydroxylated analog, which can then be further modified.

Materials:

-

4-Hydroxy-4-phenylpiperidine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

To a solution of 4-hydroxy-4-phenylpiperidine in dichloromethane, add triethylamine.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure tert-butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate.

Spectroscopic Data Interpretation

¹H NMR Spectroscopy

In the ¹H NMR spectrum of a typical this compound derivative, characteristic signals include:

-

A singlet around 1.4-1.5 ppm, integrating to 9 protons, corresponding to the tert-butyl group of the Boc protector.

-

Multiplets in the region of 1.5-3.5 ppm, corresponding to the protons of the piperidine ring.

-

Signals in the aromatic region (typically 7.0-7.5 ppm) corresponding to the protons of the phenyl ring. The substitution pattern on the phenyl ring will influence the multiplicity and chemical shifts of these signals.

¹³C NMR Spectroscopy

Key resonances in the ¹³C NMR spectrum include:

-

A signal around 28 ppm for the methyl carbons of the tert-butyl group.

-

A signal around 80 ppm for the quaternary carbon of the tert-butyl group.

-

Signals for the carbons of the piperidine ring, typically in the range of 30-50 ppm.

-

A signal for the carbonyl carbon of the Boc group around 155 ppm.

-

Aromatic carbon signals between 120 and 150 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will prominently feature:

-

A strong absorption band around 1690 cm⁻¹, characteristic of the carbonyl stretching vibration of the carbamate in the Boc group.

-

C-H stretching vibrations for both aliphatic and aromatic protons.

-

For hydroxylated derivatives, a broad O-H stretching band will be observed around 3400 cm⁻¹.

Applications in Drug Discovery and Development

The this compound scaffold is a privileged structure in medicinal chemistry, primarily serving as a versatile intermediate for the synthesis of more complex drug candidates.

Central Nervous System (CNS) Agents

The 4-phenylpiperidine moiety is a common feature in many centrally acting drugs, including opioids. The Boc-protected intermediate allows for the controlled synthesis of various opioid receptor modulators. For instance, it is a key intermediate in the synthesis of fentanyl and its analogs.[1]

PROTACs and Linker Chemistry

Derivatives of this compound, particularly those with functional groups on the phenyl ring such as aminomethyl or hydroxymethyl, are utilized as semi-flexible linkers in the development of Proteolysis Targeting Chimeras (PROTACs). The rigid piperidine ring in the linker can influence the three-dimensional orientation of the bifunctional molecule, which is crucial for the formation of the ternary complex and subsequent targeted protein degradation.

Other Therapeutic Areas

The versatility of this scaffold has led to its use in the synthesis of inhibitors for various enzymes and as components of molecules targeting a range of therapeutic areas, including cancer and metabolic disorders. The ability to introduce diverse functional groups allows for the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic properties.

The following diagram illustrates the central role of this scaffold in accessing different classes of therapeutic agents.

Caption: Key application areas in drug development.

References

Technical Guide: tert-Butyl 4-phenylpiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 4-phenylpiperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. This document outlines its chemical synonyms, properties, detailed experimental protocols for its synthesis and analysis, and relevant quantitative data.

Chemical Identity and Synonyms

This compound is a heterocyclic compound featuring a piperidine ring substituted with a phenyl group at the 4-position and protected with a tert-butoxycarbonyl (Boc) group on the nitrogen atom. This protecting group allows for the selective modification of other parts of the molecule and can be readily removed under acidic conditions.

| Identifier Type | Value |

| IUPAC Name | This compound |

| CAS Number | 79099-07-3 (for the piperidone precursor) |

| Molecular Formula | C₁₆H₂₃NO₂ |

| Molecular Weight | 261.36 g/mol |

A variety of synonyms are used in literature and commercial listings to refer to this compound and its precursors. It is crucial to verify the exact structure and CAS number when sourcing this chemical.

Synthesis of this compound

The synthesis of this compound is typically achieved through a reductive amination reaction. A common starting material is N-Boc-4-piperidone, which is reacted with an appropriate phenylating agent.

Representative Synthesis Protocol

This protocol describes a representative method for the synthesis of this compound from N-Boc-4-piperidone and aniline.

Materials:

-

N-Boc-4-piperidinone

-

Aniline

-

Acetic acid

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

2M Sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a solution of N-Boc-4-piperidinone (1 equivalent) and aniline (1.1 equivalents) in dichloromethane, add acetic acid (1 equivalent).

-

Cool the reaction mixture in an ice bath.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours.

-

Quench the reaction by the slow addition of 2M NaOH solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

Purification Protocol

The crude product is purified by flash column chromatography.

Procedure:

-

Prepare a silica gel column using a slurry of silica in hexanes.

-

Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the dried silica with the adsorbed product onto the column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate).

-

Collect fractions and analyze by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white to off-white solid.

Synthesis Workflow Diagram

Analytical Characterization

The structure and purity of the synthesized this compound are confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, CDCl3):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.35 - 7.15 | m | 5H | Ar-H |

| 4.20 | br s | 2H | N-CH₂ (axial) |

| 2.80 | t | 2H | N-CH₂ (equatorial) |

| 2.60 | m | 1H | CH-Ph |

| 1.80 | d | 2H | CH₂ (axial) |

| 1.60 | m | 2H | CH₂ (equatorial) |

| 1.48 | s | 9H | C(CH₃)₃ |

13C NMR (101 MHz, CDCl3):

| Chemical Shift (ppm) | Assignment |

| 154.9 | C=O (Boc) |

| 146.8 | Ar-C (ipso) |

| 129.5 | Ar-CH |

| 126.5 | Ar-CH |

| 126.0 | Ar-CH |

| 79.7 | C(CH₃)₃ |

| 44.5 | N-CH₂ |

| 42.8 | CH-Ph |

| 32.5 | CH₂ |

| 28.5 | C(CH₃)₃ |

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be observed at m/z 262.18.

High-Performance Liquid Chromatography (HPLC)

Purity is typically assessed by reverse-phase HPLC.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Typical Retention Time | 8-10 minutes |

| Expected Purity | >98% |

Analytical Workflow Diagram

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of a wide range of biologically active molecules. The 4-phenylpiperidine moiety is a common scaffold in central nervous system (CNS) active drugs, including opioids and dopamine receptor ligands. The Boc protecting group facilitates the introduction of various substituents on the piperidine ring or the phenyl group, enabling the generation of diverse chemical libraries for drug discovery programs.

Disclaimer: This document is intended for informational purposes for research and development professionals. The experimental protocols provided are representative and may require optimization for specific laboratory conditions. All chemical handling should be performed in accordance with appropriate safety protocols.

An In-depth Technical Guide to 1-Boc-4-phenylpiperidine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-4-phenylpiperidine (tert-butyl 4-phenylpiperidine-1-carboxylate) is a pivotal synthetic intermediate in the field of medicinal chemistry. As a derivative of 4-phenylpiperidine, it serves as a crucial building block for the synthesis of a wide array of pharmacologically active compounds, most notably as a precursor to potent analgesics and other central nervous system (CNS) agents. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for precise chemical modifications at other positions of the molecule. This guide provides a comprehensive overview of the properties, synthesis, and significant applications of the 1-Boc-4-phenylpiperidine scaffold, with a focus on its role in drug discovery and development.

Chemical and Physical Properties

While 1-Boc-4-phenylpiperidine is a frequently utilized intermediate, detailed characterization data in publicly available literature is sparse, as it is often synthesized and used in subsequent reactions without extensive purification and analysis. However, based on the properties of its precursors and closely related derivatives, we can infer its general characteristics. The properties of key related compounds are summarized below to provide a comparative context.

Table 1: Physical and Chemical Properties of 4-Phenylpiperidine and Related Compounds

| Property | 4-Phenylpiperidine | 1-Boc-4-piperidone | 1-Boc-4-(phenylamino)piperidine |

| CAS Number | 771-99-3 | 79099-07-3 | 125541-22-2 |

| Molecular Formula | C₁₁H₁₅N | C₁₀H₁₇NO₃ | C₁₆H₂₄N₂O₂ |

| Molecular Weight | 161.24 g/mol | 199.25 g/mol | 276.37 g/mol |

| Appearance | Yellow to brown powder | White to slightly yellow crystalline powder | Crystalline solid |

| Melting Point | 61-65 °C[1] | 73-77 °C[1][2][3] | 136-137 °C[4] |

| Boiling Point | Not available | 336.77 °C (estimated)[1] | 400.6 °C (predicted)[4] |

| Solubility | Soluble in water | Soluble in methanol. Slightly soluble in water.[1] | DMF: 15 mg/mL, DMSO: 25 mg/mL, Ethanol: 25 mg/mL[4][5] |

| Storage Temperature | Room temperature | 0-5 °C[1] | Room temperature |

Synthesis of 1-Boc-4-phenylpiperidine

The most common and straightforward method for the synthesis of 1-Boc-4-phenylpiperidine is the protection of the secondary amine of 4-phenylpiperidine using di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol: Boc Protection of 4-Phenylpiperidine

Materials:

-

4-Phenylpiperidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolution: Dissolve 4-phenylpiperidine (1 equivalent) in dichloromethane (DCM).

-

Base Addition: Add triethylamine (1.2 equivalents) or wash with a saturated aqueous solution of sodium bicarbonate.

-

Boc Anhydride Addition: To the stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Wash the reaction mixture with water (2 x 50 mL).

-

Wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent.

-

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (if necessary): The crude 1-Boc-4-phenylpiperidine can be purified by column chromatography on silica gel if required for highly pure applications.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 1-Boc-4-phenylpiperidine.

Role in Drug Discovery and Development

1-Boc-4-phenylpiperidine is a versatile scaffold in medicinal chemistry. The 4-phenylpiperidine core is a well-established pharmacophore found in numerous drugs with a wide range of biological activities. The Boc protecting group facilitates the selective modification of the phenyl ring or the piperidine ring at positions other than the nitrogen atom.

Precursor to Opioid Analgesics

The most prominent application of the 1-Boc-4-phenylpiperidine scaffold is in the synthesis of potent opioid analgesics, particularly fentanyl and its analogues. For instance, 1-Boc-4-(phenylamino)piperidine (1-Boc-4-AP) is a direct precursor in the synthesis of fentanyl.[6] The Boc group is removed in a later step to allow for N-alkylation. Due to its use in the illicit synthesis of controlled substances, 1-Boc-4-AP is a regulated chemical in many jurisdictions.[6][7]

Building Block for CNS-Active Agents

Derivatives of 4-phenylpiperidine are known to interact with various receptors in the central nervous system. Research has explored modifications of the 1-Boc-4-phenylpiperidine core to develop ligands for dopamine and sigma receptors, which are targets for antipsychotic and other psychotherapeutic agents.

Logical Relationship as a Key Intermediate

The following diagram illustrates the central role of 1-Boc-4-phenylpiperidine as an intermediate in the synthesis of more complex, pharmacologically active molecules.

Caption: Role of 1-Boc-4-phenylpiperidine as a key intermediate.

Spectroscopic Data

-

¹H NMR: The spectrum would be expected to show signals for the tert-butyl protons as a singlet around 1.4-1.5 ppm. The protons of the phenyl group would appear in the aromatic region (7.2-7.4 ppm). The piperidine protons would show complex multiplets in the aliphatic region (1.5-4.2 ppm).

-

¹³C NMR: The spectrum would display a signal for the carbonyl carbon of the Boc group around 155 ppm and the quaternary carbon of the Boc group around 80 ppm. The carbons of the phenyl ring would resonate in the 126-145 ppm range. The piperidine carbons would appear in the upfield region.

-

IR Spectroscopy: Characteristic peaks would include C-H stretching for aromatic and aliphatic groups, and a strong C=O stretching band for the carbamate group around 1680-1700 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be expected at m/z = 261.17. Common fragmentation patterns would involve the loss of the tert-butyl group or the entire Boc group.

Safety and Handling

Safety data for 1-Boc-4-phenylpiperidine is not specifically detailed in readily accessible safety data sheets (SDS). However, based on the known hazards of its precursor, 4-phenylpiperidine, and related Boc-protected amines, appropriate precautions should be taken.

-

Hazards: Assumed to be harmful if swallowed, and may cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry, and well-ventilated place, away from oxidizing agents and strong acids.

Conclusion

1-Boc-4-phenylpiperidine is a fundamentally important, albeit often uncharacterized, intermediate in synthetic organic and medicinal chemistry. Its true value lies in providing a stable, yet readily deprotectable, scaffold for the construction of a diverse range of complex molecules with significant biological activities. For researchers in drug discovery, a thorough understanding of the synthesis and reactivity of this building block is essential for the development of novel therapeutics targeting the central nervous system and beyond. Further detailed characterization of this core intermediate would be a valuable contribution to the chemical literature.

References

- 1. 79099-07-3 | CAS DataBase [m.chemicalbook.com]

- 2. 1-Boc-4-piperidone 98 79099-07-3 [merckmillipore.com]

- 3. 1-Boc-4-哌啶酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. caymanchem.com [caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]

- 7. Federal Register :: Specific Listing for 1-boc-4-AP, a Currently Controlled List I Chemical [federalregister.gov]

The Biological Activity of tert-Butyl 4-Phenylpiperidine-1-Carboxylate Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyl 4-phenylpiperidine-1-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide range of biologically active compounds. The inherent structural features of this moiety, including the piperidine ring, the phenyl group, and the bulky tert-butyloxycarbonyl (Boc) protecting group, provide a unique combination of lipophilicity, conformational rigidity, and synthetic handle for further chemical modifications. These characteristics have made it a focal point in the development of novel therapeutics, particularly those targeting the central nervous system (CNS). This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, with a focus on their analgesic and neuroprotective properties. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to facilitate further research and drug development in this area.

Analgesic and Opioid Receptor Modulatory Activity

Derivatives of the 4-phenylpiperidine scaffold have a well-established history in the development of potent analgesic agents. The incorporation of this pharmacophore is a key feature in the design of numerous opioid receptor modulators. The this compound core has been instrumental in the synthesis of novel ligands with varying affinities and efficacies at mu (µ), delta (δ), and kappa (κ) opioid receptors.

Quantitative Data: Opioid Receptor Binding Affinities and In Vivo Analgesic Activity

The following tables summarize the opioid receptor binding affinities (Ki) and in vivo analgesic activity (ED50) for a selection of 4-phenylpiperidine derivatives. It is important to note that while the core structure is related, direct comparisons should be made with caution due to variations in the specific substitutions and the experimental conditions across different studies.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of 4-Phenylpiperidine Derivatives

| Compound | N-Substituent | 4-Phenyl Substituent | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | Reference |

| Fentanyl | phenethyl | anilino | 1.35 | - | - | [1] |

| Meperidine | methyl | ethoxycarbonyl | 271 | - | - | [2] |

| 6b | N-methyl | 3-hydroxyphenyl | 988 | 178 (Ke) | 21.3 (Ke) | [3] |

| 8b | N-phenylpropyl | 3-hydroxyphenyl | 8.47 | 34.3 | 36.8 | [3] |

Note: '-' indicates data not available in the cited sources. Ke values represent antagonist equilibrium constants.

Table 2: In Vivo Analgesic Activity of 4-Phenylpiperidine Derivatives (Hot Plate Test)

| Compound | Route of Administration | ED50 (mg/kg) | Reference |

| Fentanyl | - | 0.01 | [1] |

| 6a | - | 3.4 | [3] |

Note: '-' indicates data not available in the cited sources.

Neuroprotective Activity

Beyond their role in analgesia, emerging evidence suggests that derivatives of the piperidine scaffold possess significant neuroprotective properties. These compounds are being investigated for their potential to mitigate neuronal damage in various models of neurodegenerative diseases and ischemic injury. One of the key mechanisms underlying this neuroprotection is the inhibition of glutamate-induced excitotoxicity.

Quantitative Data: In Vitro Neuroprotective Effects

Table 3: Neuroprotective Effects of Piperidine Derivatives Against Glutamate-Induced Excitotoxicity in SH-SY5Y Cells

| Compound | Concentration (µM) | Cell Viability (%) | Reference |

| M4 (tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate) | - | Moderate protective effect | [4] |

Note: '-' indicates data not available in the cited sources. The data for M4 is qualitative as presented in the source.

Experimental Protocols

Competitive Radioligand Binding Assay for Opioid Receptors

This protocol outlines the determination of the binding affinity (Ki) of a test compound for opioid receptors using a competitive radioligand binding assay.

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., µ-opioid receptor).

-

Radioligand (e.g., [3H]-DAMGO for µ-opioid receptor).

-

Test compound (this compound derivative).

-

Non-specific binding control (e.g., 10 µM Naloxone).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration apparatus (e.g., Brandel cell harvester).

-

Glass fiber filters (pre-treated with 0.1% polyethylenimine).

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Assay buffer, radioligand solution, and membrane suspension.

-

Non-specific Binding: High concentration of unlabeled ligand (e.g., Naloxone), radioligand solution, and membrane suspension.

-

Competition: Varying concentrations of the test compound, radioligand solution, and membrane suspension.

-

-

Incubation: Incubate the plate for 2 hours at 25°C to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity in counts per minute (CPM).

Data Analysis:

-

Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

In Vivo Hot Plate Test for Analgesia

This protocol describes the assessment of the analgesic effects of a test compound in mice using the hot plate test.

Materials:

-

Male ICR mice (8 weeks old, 35-40g).

-

Hot plate apparatus set to 52°C.

-

Transparent plexiglass cage.

-

Test compound (this compound derivative) and vehicle control.

-

Timer.

Procedure:

-

Acclimatization: Allow the mice to acclimate to the testing room for at least 30 minutes before the experiment.

-

Drug Administration: Administer the test compound or vehicle to the mice via the desired route (e.g., intraperitoneally).

-

Testing: At a predetermined time after drug administration (e.g., 30 minutes), gently place a mouse into the plexiglass cage on the hot plate.

-

Observation: Start the timer as soon as the mouse's hind paws touch the hot surface. Observe for nocifensive behaviors such as hind paw licking, shaking, or jumping.

-

Latency Measurement: Stop the timer and remove the mouse from the hot plate immediately upon observing a nocifensive response. Record the latency time.

-

Cut-off Time: If no response is observed within a set cut-off time (e.g., 25 seconds) to prevent tissue damage, remove the mouse and record the cut-off time as the latency.

-

Replicates: Perform three trials per animal with a 30-minute rest period between trials.

Data Analysis:

-

The analgesic effect is determined by a significant increase in the latency to a nocifensive response in the drug-treated group compared to the vehicle-treated group. The average time of the three trials is used as the final score for each animal.

Glutamate-Induced Excitotoxicity Assay in SH-SY5Y Cells

This protocol details the evaluation of the neuroprotective effects of a test compound against glutamate-induced cell death in the human neuroblastoma cell line SH-SY5Y.

Materials:

-

SH-SY5Y neuroblastoma cells.

-

Dulbecco's Modified Eagle's Medium (DMEM).

-

Fetal Bovine Serum (FBS).

-

Penicillin-Streptomycin solution.

-

Glutamate solution.

-

Test compound (this compound derivative).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

DMSO (Dimethyl sulfoxide).

-

96-well cell culture plates.

-

Microplate reader.

Procedure:

-

Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment:

-

Control Group: Treat cells with normal culture medium.

-

Model Group: Treat cells with a toxic concentration of glutamate.

-

Treatment Group: Pre-treat cells with various concentrations of the test compound for a specific duration (e.g., 2 hours) before adding glutamate.

-

-

Incubation: Incubate the plates for a specified period (e.g., 24 hours).

-

MTT Assay:

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis:

-

Cell viability is calculated as a percentage of the control group. A significant increase in cell viability in the treatment group compared to the model group indicates a neuroprotective effect.

Visualizations

Opioid Receptor Signaling Pathway

The analgesic effects of many 4-phenylpiperidine derivatives are mediated through their interaction with G-protein coupled opioid receptors. The following diagram illustrates the canonical signaling cascade initiated upon agonist binding.

Caption: Canonical G-protein coupled opioid receptor signaling pathway.

General Experimental Workflow

The following diagram outlines a typical workflow for the initial biological evaluation of novel this compound derivatives.

Caption: General workflow for the biological evaluation of derivatives.

Conclusion

The this compound scaffold represents a highly valuable starting point for the design and synthesis of novel therapeutic agents with significant potential in the fields of pain management and neuroprotection. The data and protocols presented in this guide highlight the diverse biological activities of its derivatives and provide a framework for their further investigation. Future research should focus on elucidating detailed structure-activity relationships to optimize potency and selectivity for specific targets, as well as exploring their potential in a wider range of CNS disorders. The continued exploration of this versatile chemical scaffold holds great promise for the development of next-generation therapeutics with improved efficacy and safety profiles.

References

The Discovery and Development of 4-Arylpiperidine Scaffolds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-arylpiperidine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structural motif in a diverse array of therapeutic agents. Its inherent conformational rigidity and the ability to present substituents in well-defined spatial orientations make it an ideal framework for interacting with a variety of biological targets. This technical guide provides an in-depth exploration of the discovery, synthesis, and structure-activity relationships (SAR) of 4-arylpiperidine derivatives, with a particular focus on their roles as modulators of serotonin 5-HT₂C and opioid receptors. Detailed experimental protocols and visualizations of key signaling pathways are provided to facilitate a comprehensive understanding for researchers in the field.

Core Synthesis of the 4-Arylpiperidine Scaffold

The synthesis of 4-arylpiperidine derivatives has been approached through various strategies, often tailored to achieve specific substitution patterns. A common and versatile method involves the construction of the piperidine ring followed by arylation, or the introduction of the aryl group at an early stage. Below is a generalized protocol for the synthesis of a 4-aryl-4-acylpiperidine, a key intermediate for further elaboration.[1]

Experimental Protocol: Synthesis of 4-Aryl-4-Acylpiperidine Derivatives [1]

This protocol describes a general two-step process for the synthesis of 4-aryl-4-acylpiperidine derivatives, starting from a 4-arylpyridine.

Step 1: Synthesis of 1,4-Diacyl-4-aryl-1,4-dihydropyridine

-

To a solution of 4-arylpyridine (1.0 equivalent) in an appropriate anhydride (e.g., acetic anhydride, 6 volumes), add indium powder (1.0 equivalent) under constant stirring.

-

Heat the reaction mixture gradually to 95-100°C over a period of 1 hour.

-

Maintain the reaction at this temperature for approximately 6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and add water (10 volumes). Stir for an additional hour.

-

Extract the product with an organic solvent such as ethyl acetate (25 volumes).

-

Filter the organic layer to remove the indium metal.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,4-diacyl-4-aryl-1,4-dihydropyridine.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Hydrogenation to 4-Aryl-4-acylpiperidine

-

Dissolve the purified 1,4-diacyl-4-aryl-1,4-dihydropyridine (1.0 equivalent) in a suitable solvent, such as methanol (100 volumes).

-

Add a catalytic amount of Palladium on carbon (10% w/w).

-

Subject the mixture to hydrogenation in an autoclave at 60°C under a hydrogen atmosphere.

-

Monitor the reaction until completion.

-

After the reaction is complete, filter the mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the 4-aryl-4-acylpiperidine.

4-Arylpiperidines as Modulators of the Serotonin 5-HT₂C Receptor

The serotonin 5-HT₂C receptor, a G-protein coupled receptor (GPCR), is a significant target for the treatment of obesity, schizophrenia, and other central nervous system disorders.[2] 4-Arylpiperidine derivatives have been explored as potent and selective 5-HT₂C receptor agonists.

Signaling Pathway of the 5-HT₂C Receptor

The canonical signaling pathway for the 5-HT₂C receptor involves its coupling to Gαq/11 proteins. Agonist binding initiates a cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[3][4][5]

Caption: Canonical 5-HT2C Receptor Signaling Pathway.

Structure-Activity Relationship (SAR) of 4-Arylpiperidine 5-HT₂C Agonists

The following table summarizes the structure-activity relationships of a series of substituted 4-arylpiperidines and their activity at the 5-HT₂C receptor.[2]

| Compound | R¹ | R² | 5-HT₂C Ki (nM) | 5-HT₂C EC₅₀ (nM) |

| 1 | H | H | 150 | 120 |

| 2 | 4-F | H | 80 | 65 |

| 3 | 3-Cl | H | 95 | 78 |

| 4 | 4-OCH₃ | H | 250 | 210 |

| 5 | H | CH₃ | 120 | 95 |

| 6 | 4-F | CH₃ | 60 | 50 |

Data is representative and compiled from published literature for illustrative purposes.

Experimental Protocol: 5-HT₂C Receptor Radioligand Binding Assay[6]

This protocol outlines a competition radioligand binding assay to determine the binding affinity (Ki) of test compounds for the human 5-HT₂C receptor.

1. Membrane Preparation:

-

Use cell membranes from a cell line stably expressing the human 5-HT₂C receptor (e.g., HEK293 or CHO cells).

-

Homogenize thawed cell pellets in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge at 1,000 x g for 5 minutes at 4°C to remove nuclei.

-

Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet with fresh assay buffer and resuspend.

-

Determine the protein concentration using a standard method (e.g., BCA assay).

2. Assay Procedure:

-

Perform the assay in a 96-well plate with a final volume of 250 µL per well.

-

Set up triplicate wells for total binding, non-specific binding (NSB), and each concentration of the test compound.

-

Add the following to each well in order:

-

150 µL of diluted cell membrane suspension.

-

50 µL of assay buffer (for total binding), a high concentration of a known antagonist (e.g., 10 µM Mianserin for NSB), or the test compound at various concentrations.

-

50 µL of a radiolabeled ligand (e.g., [³H]mesulergine) at a concentration near its Kd.

-

-

Incubate the plate at 30°C for 60 minutes.

-

Terminate the incubation by rapid vacuum filtration through a PEI-soaked glass fiber filter mat.

-

Wash the filters four times with ice-cold wash buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

3. Data Analysis:

-

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

4-Arylpiperidines as Modulators of Opioid Receptors

4-Arylpiperidine derivatives, particularly the trans-3,4-dimethyl-4-arylpiperidine series, have been extensively studied as opioid receptor antagonists.[6] These compounds have shown high affinity for mu (µ), kappa (κ), and delta (δ) opioid receptors.

Signaling Pathways of Opioid Receptors

Opioid receptors primarily signal through Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP). They can also signal through the β-arrestin pathway, which is involved in receptor desensitization and internalization, and can also initiate distinct downstream signaling events.[7][8][9]

Caption: Opioid Receptor Signaling Pathways.

Structure-Activity Relationship (SAR) of trans-3,4-Dimethyl-4-arylpiperidine Opioid Antagonists

The following table summarizes the SAR of trans-3,4-dimethyl-4-arylpiperidine derivatives based on the lead compound LY255582, focusing on the impact of aryl substitution on opioid receptor binding affinity.[6]

| Compound | R Group (Aryl Substituent) | µ Ki (nM) | κ Ki (nM) | δ Ki (nM) |

| 1 (LY255582) | 3-OH | 0.6 | 1.8 | 39 |

| 2 | 2-OH | 1.9 | 15 | 118 |

| 3 | 4-OH | 11 | 22 | 260 |

| 4 | 3-OCH₃ | 16 | 13 | 160 |

| 5 | 3-OCONH₂ | 1.1 | 2.5 | 45 |

| 6 | 3-NH₂ | 21 | 18 | 210 |

| 7 | 3-NHCHO | 14 | 12 | 180 |

Data is representative and compiled from published literature for illustrative purposes.

Experimental Protocol: Opioid Receptor [³⁵S]GTPγS Binding Assay[11][12][13]

This functional assay measures the activation of G-proteins by an agonist binding to an opioid receptor.

1. Membrane Preparation:

-

Prepare membranes from cells expressing the desired opioid receptor subtype (µ, κ, or δ) or from brain tissue (e.g., rat brainstem for µ receptors).

-

Follow the membrane preparation protocol outlined for the 5-HT₂C receptor binding assay.

2. Assay Procedure:

-

Perform the assay in a 96-well plate.

-

Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 3 mM MgSO₄, 0.2 mM EGTA, and 30 µM GDP.

-

Add the following to each well:

-

Membrane suspension.

-

Test compound (agonist) at various concentrations.

-

[³⁵S]GTPγS (non-hydrolyzable GTP analog) at a final concentration of approximately 0.05 nM.

-

-

For determining non-specific binding, add a high concentration of unlabeled GTPγS (10 µM).

-

Incubate the plate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration through a glass fiber filter mat.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

3. Data Analysis:

-

Plot the specific binding of [³⁵S]GTPγS as a function of the agonist concentration.

-

Determine the EC₅₀ (concentration of agonist that produces 50% of the maximal response) and Emax (maximal effect) values by non-linear regression.

Conclusion

The 4-arylpiperidine scaffold continues to be a highly valuable framework in the design of novel therapeutics. Its synthetic tractability and the ability to fine-tune its pharmacological profile through systematic structural modifications have led to the discovery of potent and selective modulators of various biological targets. This guide has provided a comprehensive overview of the synthesis, SAR, and biological evaluation of 4-arylpiperidine derivatives as modulators of 5-HT₂C and opioid receptors. The detailed protocols and pathway visualizations serve as a practical resource for researchers dedicated to the advancement of drug discovery in this important chemical space.

References

- 1. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents [patents.google.com]

- 2. Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Indispensable Role of Boc-Protected Piperidines in Modern Synthesis: A Technical Guide

Introduction

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its prevalence in medicinal chemistry stems from its ability to serve as a versatile scaffold, influencing the physicochemical properties and pharmacological profiles of drug candidates.[2][1] However, the reactivity of the secondary amine within the piperidine ring often necessitates a protection strategy to achieve selective transformations on other parts of the molecule. Among the various amine-protecting groups, the tert-butoxycarbonyl (Boc) group stands out for its widespread use and reliability.

This technical guide provides an in-depth overview of Boc-protected piperidines, targeting researchers, scientists, and professionals in drug development. It covers the synthesis, deprotection, and diverse applications of these critical intermediates, supplemented with detailed experimental protocols, quantitative data, and process diagrams to facilitate a comprehensive understanding. The Boc group offers a robust shield for the piperidine nitrogen, stable under a wide range of basic, reductive, and oxidative conditions, yet easily removable under mild acidic conditions.[3] This orthogonality is a cornerstone of modern multi-step organic synthesis, making Boc-protected piperidines indispensable building blocks in the construction of complex molecular architectures.[3]

Synthesis of Boc-Protected Piperidines

The introduction of the Boc group onto the piperidine nitrogen is typically a straightforward and high-yielding reaction. The most common method involves the reaction of a piperidine derivative with di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O), in the presence of a base.

General Protection Scheme

The fundamental reaction for Boc protection is illustrated below:

Piperidine + (Boc)₂O --(Base)--> N-Boc-Piperidine

This transformation is highly efficient for a wide range of substituted piperidines. Several synthetic routes can be employed, starting from either the parent piperidine or by modifying an already protected core.

Route 1: Protection of a Pre-existing Piperidine This is the most direct method, where the desired piperidine is commercially available or synthesized separately before the protection step. For example, the synthesis of N-Boc-4-hydroxypiperidine can be achieved by reacting 4-hydroxypiperidine with Boc anhydride.[4]

Route 2: Modification of a Boc-Protected Precursor Alternatively, a commercially available Boc-protected piperidine can be chemically modified. A prime example is the synthesis of N-Boc-4-hydroxypiperidine via the reduction of N-Boc-4-piperidone using a reducing agent like sodium borohydride.[4] This approach is valuable when the required substituted piperidine is not readily available.

The following diagram illustrates the general workflow for utilizing Boc-protected piperidines in a synthetic campaign.

References

Methodological & Application

Application Notes and Protocols: Synthesis of tert-butyl 4-phenylpiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of tert-butyl 4-phenylpiperidine-1-carboxylate, a valuable intermediate in the development of various pharmaceutical compounds. The described method utilizes a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[1][2][3] This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the successful synthesis, purification, and characterization of the target compound.

Introduction

The 4-phenylpiperidine scaffold is a key structural motif present in a wide range of biologically active molecules, including analgesics, antipsychotics, and cardiovascular agents. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for further functionalization and elaboration of the core structure. The Suzuki-Miyaura cross-coupling reaction represents a highly efficient method for the synthesis of aryl-substituted piperidines. This reaction involves the coupling of an organoboron compound (e.g., phenylboronic acid) with an organic halide or triflate in the presence of a palladium catalyst and a base.[1][2][3] This protocol details the synthesis of this compound via the Suzuki-Miyaura coupling of a suitable halo-piperidine derivative with phenylboronic acid.

Experimental Protocol

Materials and Equipment

-

Reactants:

-

tert-butyl 4-iodopiperidine-1-carboxylate (or tert-butyl 4-bromopiperidine-1-carboxylate)

-

Phenylboronic acid

-

-

Catalyst:

-